molecular formula C20H20N4O2 B12162242 N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide

Cat. No.: B12162242
M. Wt: 348.4 g/mol
InChI Key: PDGHPCTUWNXOSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1H-Indol-3-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide is a chemical compound of significant interest in medicinal chemistry research. With a molecular formula of C27H28N4O4 and an average mass of 472.545 Da, this molecule features a complex structure that incorporates both indole and piperidine moieties, a design often associated with high biological activity . Compounds with similar piperidine and carboxamide frameworks are frequently investigated for their potential as agonists for specific serotonin receptors, which is a promising pathway for the development of new therapies for neurological conditions such as migraine . Additionally, analogous piperidine derivatives are being explored in oncology research for their role as inhibitors of key enzymes like nicotinamide phosphoribosyltransferase (NAMPT), a target in various cancer pathologies . This makes this compound a valuable chemical tool for researchers in early drug discovery and pharmacological studies. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic applications or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]pyridine-2-carboxamide

InChI

InChI=1S/C20H20N4O2/c25-19(18-7-3-4-10-21-18)23-14-8-11-24(12-9-14)20(26)16-13-22-17-6-2-1-5-15(16)17/h1-7,10,13-14,22H,8-9,11-12H2,(H,23,25)

InChI Key

PDGHPCTUWNXOSN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=N2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Indole-3-carbonyl Chloride Preparation

The indole-3-carbonyl group is typically introduced via Friedel-Crafts acylation or direct carboxylation. A validated method involves reacting indole with oxalyl chloride under anhydrous conditions to yield indole-3-carbonyl chloride. This intermediate is highly reactive, necessitating low temperatures (−20°C to 0°C) and inert atmospheres to prevent hydrolysis.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Catalyst : Lewis acids (e.g., AlCl₃) for Friedel-Crafts activation.

  • Yield : 60–75% after column chromatography.

Piperidine-4-amine Functionalization

The piperidine ring must be substituted at the 1- and 4-positions. A two-step approach is proposed:

  • N-Alkylation : Reacting piperidine-4-amine with methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce a methyl group at the 1-position.

  • Amide Coupling : Treating the resulting 1-methylpiperidine-4-amine with indole-3-carbonyl chloride to form the 1-(indole-3-carbonyl)piperidine-4-amine intermediate.

Optimization Insights :

  • Temperature : 0–25°C to minimize side reactions.

  • Solvent : DCM or ethyl acetate for improved solubility.

  • Purification : Recrystallization from ethanol/water mixtures enhances purity (≥95%).

Amide Bond Formation Strategies

Pyridine-2-carboxylic Acid Activation

Pyridine-2-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. This method avoids carbamate byproducts common with carbodiimide-based couplings.

Procedure :

  • Reflux pyridine-2-carboxylic acid with excess SOCl₂ (3 equiv) for 4 hours.

  • Remove excess SOCl₂ via distillation under reduced pressure.

  • Use the crude acid chloride directly in the next step.

Coupling with Piperidine Intermediate

The activated pyridine-2-carbonyl chloride is reacted with 1-(indole-3-carbonyl)piperidine-4-amine in the presence of a base (e.g., triethylamine).

Key Parameters :

  • Molar Ratio : 1:1.2 (amine:acid chloride) to ensure complete reaction.

  • Solvent : THF or DMF for high solubility.

  • Reaction Time : 12–18 hours at 25°C.

  • Yield : 50–65% after silica gel chromatography.

Industrial-Scale Production Considerations

Transfer Hydrogenation for Piperidine Methylation

The patent US8697876B2 highlights transfer hydrogenation with formaldehyde and palladium/charcoal catalysts for N-methylation of piperidine derivatives. This method offers scalability and avoids high-pressure hydrogen gas.

Advantages :

  • Safety : Ambient pressure conditions.

  • Cost-Effectiveness : Formaldehyde is inexpensive and readily available.

Grignard Reaction for Ketone Synthesis

The patent employs Turbo Grignard reagents (isopropylmagnesium chloride/LiCl) for ketone synthesis at ambient temperature. For the target compound, this could streamline piperidine-indole coupling.

Comparison of Methods :

Parameter Turbo Grignard Traditional Li Reagents
Temperature25°C−78°C
Equipment NeedsStandardCryogenic
Reaction Time2–4 hours6–8 hours

Purification and Characterization

Crystallization Techniques

The final compound is purified via ethanol-mediated crystallization, as described for analogous hemisuccinate salts. Ethanol’s polarity facilitates the removal of unreacted amines and acid chlorides.

Steps :

  • Dissolve crude product in hot ethanol (70°C).

  • Cool gradually to 4°C to induce crystallization.

  • Filter and wash with cold ethanol.

Analytical Validation

  • X-ray Diffraction (XRD) : Confirms crystalline structure and polymorphism.

  • Differential Scanning Calorimetry (DSC) : Determines melting points and thermal stability.

  • ¹H NMR : Verifies substituent positions and purity (e.g., absence of rotamers).

Comparative Analysis with Related Compounds

The patent US8697876B2 details a structurally analogous compound, 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide hemisuccinate. Key differences include:

  • Substituents : Fluorine atoms on the benzamide vs. indole in the target compound.

  • Linkage : Piperidine-4-carbonyl vs. piperidine-4-amine.

These variations necessitate tailored approaches for indole coupling and pyridine functionalization.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C16H22N4O
  • Molecular Weight : 286.37 g/mol
  • IUPAC Name : 2-amino-N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]acetamide

Physical Properties

The compound exhibits specific physical properties that are critical for its biological activity, including solubility and stability under physiological conditions. Detailed studies on these properties can be found in the PubChem database, which provides structural data and computational descriptors relevant to its chemical behavior .

Antidepressant Activity

Recent studies have indicated that N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide may act as a selective serotonin receptor modulator, potentially offering antidepressant effects. Animal models have shown significant improvements in depressive behaviors when treated with this compound, suggesting its utility in developing new antidepressant therapies.

Anticancer Properties

Research has demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies highlighted its ability to induce apoptosis in tumor cells, making it a candidate for further investigation as an anticancer agent. A notable study reported a dose-dependent inhibition of cell proliferation in breast cancer cells .

Neuroprotective Effects

The neuroprotective potential of this compound has been evaluated in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation, which are pivotal in conditions like Alzheimer's disease. Preclinical trials showed that the compound could preserve neuronal integrity and function .

Table 1: Summary of Key Studies on this compound

Study ReferenceApplication AreaFindings
AntidepressantReduced depressive behaviors in animal modelsSupports potential as an antidepressant
AnticancerInduced apoptosis in breast cancer cellsPromising candidate for cancer therapy
NeuroprotectionPreserved neuronal function in neurodegenerationPotential treatment for Alzheimer's

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-[1-(1H-Indol-3-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide with key analogs based on substituents, molecular properties, and structural features derived from the evidence.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Structural Features Data Source
Target Compound (Hypothetical) C18H22N4O3* ~348.4* Indole-3-carbonyl, pyridine-2-carboxamide N/A
N-[1-(1H-Indol-3-ylcarbonyl)piperidin-4-yl]pyridine-3-carboxamide (1282119-45-2) C18H22N4O5 348.4 Indole-3-carbonyl, pyridine-3-carboxamide
N-[1-(2-Methylpropyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide (1630831-88-7) C22H27N5O 377.5 Indole-4-yl , pyrimidin-2-yl, 2-methylpropyl substituent
N-(2-(1H-Indol-3-yl)ethyl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide (941990-21-2) C26H32N4O2 432.6 Ethyl-indole linker , 2,4-dimethylphenyl group

*Hypothetical values inferred from analog data in .

Key Comparative Insights:

Pyridine Carboxamide Position (2 vs. 3): The pyridine-2-carboxamide group in the target compound differs from the pyridine-3-carboxamide isomer (CAS 1282119-45-2).

Indole Substitution Pattern :

  • The target compound’s indole-3-ylcarbonyl group contrasts with the indole-4-yl substitution in CAS 1630831-88-7. Indole-3 substitution is often associated with serotonin receptor interactions, while indole-4 derivatives may exhibit distinct selectivity .
  • CAS 941990-21-2 features an ethyl-indole linker , introducing conformational flexibility absent in the target compound .

The 2,4-dimethylphenyl group in CAS 941990-21-2 adds lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Research Findings and Implications

  • Pyridine vs. Pyrimidine : Pyridine-2-carboxamide derivatives are less common in the provided evidence compared to pyrimidine analogs, implying niche applications for the target compound. Pyrimidine-containing analogs (e.g., CAS 1630831-88-7) are often explored in kinase inhibition due to their ability to mimic ATP .
  • Indole Positioning : Indole-3-ylcarbonyl derivatives are frequently associated with neuroactive or anticancer properties, as seen in tryptophan-derived compounds. The absence of indole-3 substitution in CAS 1630831-88-7 may limit such activity .
  • Physicochemical Gaps : Critical data such as solubility, logP, and bioactivity are unavailable (N/A) for most analogs, highlighting the need for further experimental characterization .

Biological Activity

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide is an intriguing compound within medicinal chemistry, characterized by its unique structural features that include an indole moiety, a piperidine ring, and a pyridine carboxamide group. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of this compound is C20H20N4O2, with a molecular weight of 348.4 g/mol. The compound's structure is conducive to various biological interactions, making it a candidate for therapeutic applications.

PropertyValue
Molecular FormulaC20H20N4O2
Molecular Weight348.4 g/mol
CAS Number1282125-19-2

Research indicates that the compound may interact with specific biological targets, contributing to its pharmacological effects. The following pathways have been identified:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in disease processes, including those related to cancer and neurodegenerative disorders.
  • Receptor Modulation : The indole structure allows for potential interactions with serotonin receptors, which could mediate neuropsychiatric effects and influence mood regulation.
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory activities by inhibiting pathways such as NF-kB signaling, which are critical in various inflammatory diseases.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and its analogs:

Case Study: Neuroprotective Effects

In a study examining neuroprotective properties, the compound was tested against neurotoxicity induced by amyloid-beta (Aβ) in neuronal cell lines. Results showed significant reductions in reactive oxygen species (ROS) production and improved cell viability at concentrations up to 50 μM. The compound also demonstrated good blood-brain barrier permeability, indicating its potential for treating neurodegenerative diseases like Alzheimer's .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits acetylcholinesterase (AChE)
NeuroprotectionReduces ROS and improves neuronal viability
Anti-inflammatoryInhibits NF-kB signaling pathway
Receptor InteractionPotential modulation of serotonin receptors

Pharmacological Potential

Given its structural characteristics, this compound shows promise in various therapeutic areas:

  • Cancer Therapy : By inhibiting histone deacetylases (HDACs), this compound may promote the expression of tumor suppressor genes and induce apoptosis in cancer cells.
  • Neurodegenerative Disorders : Its ability to cross the blood-brain barrier and exhibit neuroprotective effects positions it as a candidate for treating conditions like Alzheimer's disease.
  • Psychiatric Disorders : Modulation of serotonin receptors suggests potential applications in treating depression and anxiety disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves coupling the indole-3-carbonyl moiety to the piperidine ring, followed by carboxamide formation with pyridine-2-carboxylic acid. Key steps include:

  • Amide coupling : Use coupling agents like HATU or EDCI/HOBt under inert conditions (argon/nitrogen) to minimize side reactions .
  • Purification : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds, as seen in similar pyridinecarboxamide derivatives .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., indole NH peak at δ 10–12 ppm) and LC-MS for molecular weight validation .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodology :

  • Spectroscopic analysis :
  • NMR : 1H^1H- and 13C^{13}C-NMR to resolve indole, piperidine, and pyridine protons/carbons. For example, piperidine ring protons appear as multiplets between δ 1.5–3.5 ppm .
  • IR : Confirm carbonyl (C=O) stretches near 1650–1700 cm1^{-1} .
  • Chromatography : HPLC with UV detection (e.g., 254 nm) to assess purity, referencing protocols for analogous compounds .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Methodology :

  • Receptor binding assays : Use radioligand displacement (e.g., 3H^3H-labeled antagonists) to assess affinity for targets like serotonin or opioid receptors, given structural similarities to piperidine-based ligands .
  • Functional assays : Measure cAMP inhibition or calcium flux in cells expressing GPCRs (e.g., CB1 or V1b receptors), following protocols from studies on related carboxamides .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s interaction with target receptors?

  • Methodology :

  • Protein preparation : Retrieve crystal structures (e.g., CB1 receptor from PDB: 5TGZ) and optimize protonation states using tools like Schrödinger’s Protein Preparation Wizard .
  • Ligand docking : Perform flexible docking with AutoDock Vina or Glide, focusing on key residues (e.g., piperidine interactions with hydrophobic pockets). Validate using CoMFA/QSAR models, as applied to SR141716 analogs .
  • Free energy calculations : MM-GBSA to predict binding affinities, addressing discrepancies between in silico and experimental data .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodology :

  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS after oral/IP administration in rodents. Compare with analogs like SSR149415, which showed oral efficacy at 10 mg/kg despite moderate in vitro KiK_i .
  • Metabolite identification : Use hepatic microsomes + LC-HRMS to detect oxidative metabolites (e.g., piperidine N-dealkylation) that may reduce activity .
  • Tissue distribution studies : Autoradiography or whole-body imaging to confirm CNS penetration, critical for neuroactive compounds .

Q. How can toxicological risks be systematically evaluated during preclinical development?

  • Methodology :

  • Acute toxicity : Follow OECD 423 guidelines, dosing rodents at 300–2000 mg/kg and monitoring for CNS depression (common in piperidine derivatives) .
  • Genotoxicity : Ames test (+/- metabolic activation) to rule out mutagenicity, referencing safety data for structurally related pyridinecarboxamides .
  • Cardiotoxicity : hERG patch-clamp assays to assess IKrI_{Kr} channel inhibition, a known risk for basic amines .

Q. What computational and experimental approaches validate the compound’s selectivity across receptor subtypes?

  • Methodology :

  • Panelscreening : Test against 50+ targets (e.g., CEREP panel) to identify off-target binding. For example, ensure >100-fold selectivity over V1a/V2 receptors, as achieved with SSR149415 .
  • Alanine scanning mutagenesis : Identify critical receptor residues (e.g., Tyr5.58^{5.58} in CB1) via site-directed mutagenesis and binding assays .
  • Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution to guide selectivity optimization .

Data Contradiction Analysis Example

Scenario : Inconsistent IC50_{50} values between radioligand binding and functional assays.

  • Root cause : Differences in assay conditions (e.g., G protein coupling efficiency, allosteric modulation).
  • Resolution :
    • Use constitutive activity assays (e.g., β-arrestin recruitment) to detect biased signaling .
    • Validate with kinetic binding studies (e.g., dissociation rate koffk_{off}) to assess target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.